molecular formula C13H9BrN2O4 B8616866 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid

4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid

Cat. No.: B8616866
M. Wt: 337.12 g/mol
InChI Key: VVFLRVHTGQUOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a bromophenylamino group (-NH-C6H4-Br) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(3-bromophenylamino)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.

    Reduction: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenylamino group may also play a role in binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the bromophenylamino group.

    4-Nitrobenzoic acid: Similar in structure but with the nitro group in a different position.

    3-Bromo-4-nitrobenzoic acid: Similar but lacks the amino group.

Uniqueness

4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is unique due to the presence of both the nitro and bromophenylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9BrN2O4

Molecular Weight

337.12 g/mol

IUPAC Name

4-(3-bromoanilino)-3-nitrobenzoic acid

InChI

InChI=1S/C13H9BrN2O4/c14-9-2-1-3-10(7-9)15-11-5-4-8(13(17)18)6-12(11)16(19)20/h1-7,15H,(H,17,18)

InChI Key

VVFLRVHTGQUOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

This was prepared analogously from 4-fluoro-3-nitrobenzoic acid and 3-bromoaniline.
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